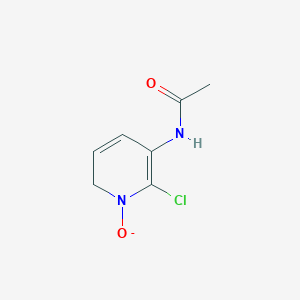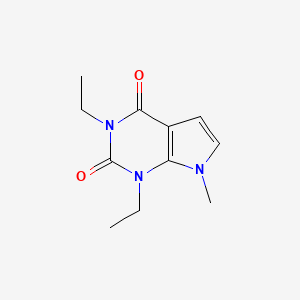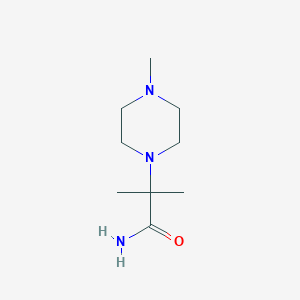
D-Glucosamine-3,6-di-O-sulphate(2na)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine-3,6-di-O-sulphate(2na) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, a naturally occurring amino sugar that is a key component of glycosaminoglycans and glycoproteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,6-di-O-sulphate(2na) typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form of the compound.
Industrial Production Methods
Industrial production of D-Glucosamine-3,6-di-O-sulphate(2na) involves large-scale sulfation processes, often using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucosamine-3,6-di-O-sulphate(2na) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glucosamine derivatives.
Applications De Recherche Scientifique
D-Glucosamine-3,6-di-O-sulphate(2na) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Glucosamine-3,6-di-O-sulphate(2na) involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycosaminoglycan synthesis and degradation. The compound can also influence cellular signaling pathways related to inflammation and cartilage metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Glucosamine-6-sulfate
- D-Glucosamine-3-sulfate
- N-Acetyl-D-glucosamine-6-sulfate
Uniqueness
D-Glucosamine-3,6-di-O-sulphate(2na) is unique due to its dual sulfation at the 3 and 6 positions of the glucosamine molecule. This structural feature imparts distinct chemical and biological properties, making it particularly useful in specific research and industrial applications .
Propriétés
Formule moléculaire |
C6H11NNa2O11S2 |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1 |
Clé InChI |
SYUWXZWCRHWRIA-QOJDFBNTSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


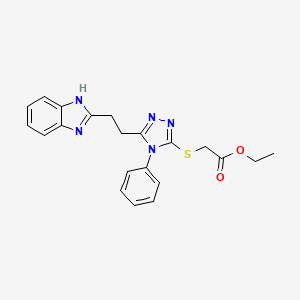

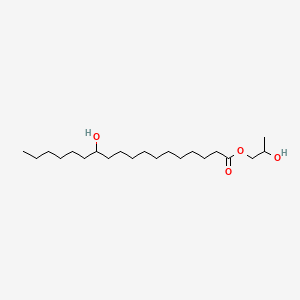
![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
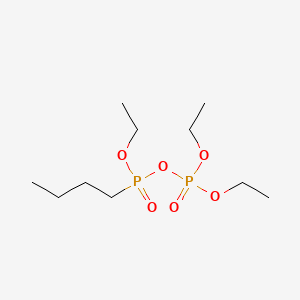
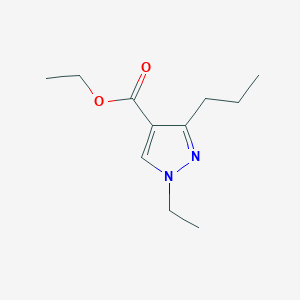
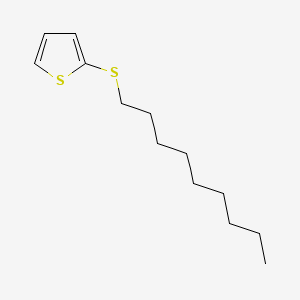
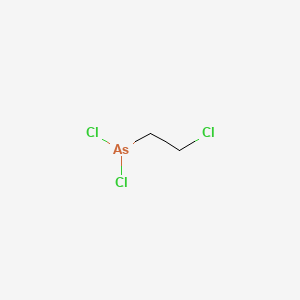

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
